
エプロチローム
概要
説明
エプロチロームは、脂質異常症や肥満の治療の可能性について研究されている合成のサイロミメティック薬です。 肝臓における甲状腺ホルモン受容体を選択的に刺激することで作用し、特に肝臓におけるエネルギー消費量の増加、体重の減少、血中脂質およびグルコースレベルの有意な減少につながります .
科学的研究の応用
Introduction to Eprotirome
Eprotirome is a liver-selective thyroid hormone receptor agonist developed primarily for the treatment of dyslipidemia, particularly in patients with familial hypercholesterolemia and those who do not achieve adequate cholesterol control with standard statin therapy. This compound has garnered attention due to its potential to lower low-density lipoprotein cholesterol levels while minimizing systemic side effects commonly associated with thyroid hormone treatments.
Dyslipidemia Management
Eprotirome has been extensively studied for its efficacy in managing dyslipidemia, especially in patients with familial hypercholesterolemia.
- Clinical Trials : In a phase 3 clinical trial involving 236 patients, eprotirome was administered at doses of 50 μg and 100 μg alongside conventional statin therapy. The results indicated a significant reduction in LDL cholesterol levels—by 12% and 22%, respectively, compared to placebo. However, the study was prematurely terminated due to concerns over cartilage damage observed in animal studies .
- Long-term Efficacy : A previous phase IIa study reported that eprotirome could induce a LDL cholesterol reduction of 25-30% in dyslipidemic patients when used as an adjunct to statin therapy .
Potential for Treating Hair Disorders
Eprotirome is also being explored for its potential applications beyond lipid management, specifically in treating hair disorders such as hair loss and graying.
- Mechanism of Action : Research indicates that eprotirome may prolong the anagen phase of hair growth by enhancing the proliferation of hair matrix keratinocytes and increasing melanin content in hair follicles. This suggests that it could be beneficial for conditions leading to hair loss or graying .
Impact on Other Lipid Parameters
Eprotirome has shown promise in lowering other atherogenic lipoproteins that are not typically influenced by statins, such as triglycerides and lipoprotein(a). A study highlighted that eprotirome significantly reduced these parameters, suggesting its utility in mixed dyslipidemia cases where statin therapy is insufficient or contraindicated .
Table: Summary of Clinical Findings on Eprotirome
Study Type | Patient Population | Eprotirome Dose (μg) | LDL Cholesterol Reduction (%) | Additional Findings |
---|---|---|---|---|
Phase 3 Trial | 236 patients | 50 | -12% | Increased liver enzymes (AST, ALT) |
100 | -22% | Potential liver injury noted | ||
Phase IIa Study | Dyslipidemic patients | Variable | 25-30% | Safe adjunct to statins |
Hair Growth Study | Human hair follicles | N/A | N/A | Prolonged anagen phase; increased melanin content |
Safety Profile
Despite its efficacy, eprotirome's safety profile raises concerns. The phase 3 trial noted significant elevations in liver enzymes (aspartate aminotransferase and alanine aminotransferase), leading to treatment discontinuation for some participants. These findings underscore the need for careful monitoring of liver function during eprotirome therapy .
作用機序
エプロチロームは、甲状腺ホルモン受容体、特に肝臓に主に発現する甲状腺ホルモン受容体ベータを選択的に刺激することで効果を発揮します。 この選択的活性化は、肝臓における甲状腺ホルモン活性を高め、心臓や骨などの他の組織に影響を与えることなく、コレステロール代謝を促進し、脂質レベルを低下させます .
類似の化合物:
ソベチローム: 肝臓選択的な特性が類似した別のサイロミメティック化合物。
チラトリコール: 同様の治療目的で使用される甲状腺ホルモン類似体。
比較: エプロチロームは、肝臓甲状腺ホルモン受容体に対する高い選択性で特徴付けられており、心臓や骨への悪影響を最小限に抑えます。 この選択性は、他の甲状腺ホルモン類似体に関連する全身的な副作用なしに、代謝性疾患の治療のための有望な候補となります .
生化学分析
Biochemical Properties
Eprotirome works by selectively stimulating the thyroid hormone receptor, a protein in the body that mediates the effects of thyroid hormone . This interaction allows Eprotirome to induce pharmacological effects in the liver, increasing energy consumption and reducing body weight, blood lipids, and blood glucose levels .
Cellular Effects
Eprotirome has a liver-selective effect, meaning it primarily induces pharmacological effects in the liver . It increases energy consumption, reduces body weight, and markedly reduces blood lipids and blood glucose levels . These effects are achieved without affecting heart rate, bone density, or TSH levels .
Molecular Mechanism
The mechanism of action of Eprotirome involves selectively stimulating the thyroid hormone receptor . This receptor mediates the effects of thyroid hormone, and Eprotirome’s selective stimulation of this receptor allows it to avoid negative effects on the heart .
Dosage Effects in Animal Models
Eprotirome has shown promising results in animal models
Metabolic Pathways
Eprotirome is involved in the metabolic pathway mediated by the thyroid hormone receptor . By selectively stimulating this receptor, Eprotirome can influence metabolic processes, including energy consumption and the regulation of blood lipids and blood glucose .
Subcellular Localization
Given its mechanism of action involving the thyroid hormone receptor, it’s likely that Eprotirome interacts with this receptor at the cellular level .
準備方法
合成経路および反応条件: エプロチロームは、化学的には2-({3,5-ジブロモ-4-[4-ヒドロキシ-3-(プロパン-2-イル)フェノキシ]フェニル}カルバモイル)酢酸として知られており、複数段階のプロセスによって合成されます。 合成には、フェノール誘導体の臭素化、それに続くエーテル化およびその後のアミド化反応が含まれます。 反応条件には、通常、目的の生成物の形成を促進するために有機溶媒および触媒の使用が含まれます .
工業的製造方法: エプロチロームの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチには、実験室規模の合成プロセスをスケールアップすることが含まれます。 これには、高収率と純度を確保するための反応条件の最適化、および再結晶やクロマトグラフィーなどの精製技術の実装が含まれます。
3. 化学反応の分析
反応の種類: エプロチロームは、次のようなさまざまな化学反応を受けます。
酸化: エプロチロームは特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、エプロチロームに存在する官能基を変換し、薬理学的特性を変化させる可能性があります。
一般的な試薬および条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン交換反応は、アセトン中のヨウ化ナトリウムなどの試薬を使用して促進できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件および試薬によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生成する可能性があり、一方、還元は脱ハロゲン化された化合物を生成する可能性があります。
4. 科学研究への応用
化学: エプロチロームは、選択的な甲状腺ホルモン受容体アゴニストを研究するためのモデル化合物として役立ちます。
生物学: 研究は、代謝経路およびエネルギー消費量への影響に焦点を当てています。
医学: エプロチロームは、低密度リポタンパク質コレステロールとトリグリセリドを減らすことで、脂質異常症や肥満の治療に有望であることが示されています
産業: 医薬品製剤における治療薬としての用途など、潜在的な用途があります。
化学反応の分析
Types of Reactions: Eprotirome undergoes various chemical reactions, including:
Oxidation: Eprotirome can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in eprotirome, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
類似化合物との比較
Sobetirome: Another thyromimetic compound with similar liver-selective properties.
Tiratricol: A thyroid hormone analog used for similar therapeutic purposes.
Comparison: Eprotirome is unique in its high selectivity for liver thyroid hormone receptors, which minimizes adverse effects on the heart and bones. This selectivity makes it a promising candidate for treating metabolic disorders without the systemic side effects associated with other thyroid hormone analogs .
生物活性
Eprotirome, known chemically as KB2115, is a synthetic thyroid hormone analog primarily designed to target the thyroid hormone receptor (TR) β1 in the liver. This compound has garnered attention for its potential in managing dyslipidemia, particularly in lowering low-density lipoprotein (LDL) cholesterol levels. The following sections provide a detailed examination of its biological activity, including mechanisms of action, clinical findings, and safety profiles.
Eprotirome selectively activates TRβ1, which is predominantly expressed in the liver. This selective action is significant because it minimizes the systemic effects typically associated with thyroid hormones, such as increased metabolism and heart rate. The compound's uptake is facilitated by specific transporters, notably the liver-specific bile acid transporter SLC10A1. Research indicates that eprotirome exhibits a high uptake by SLC10A1, which is Na+-dependent and saturable, with a Michaelis constant of approximately 8 μM .
Clinical Findings
Eprotirome has been evaluated in multiple clinical trials, showcasing its efficacy in reducing LDL cholesterol and other lipid parameters. Below are key findings from various studies:
Phase II Studies
- Study Design : A series of Phase II trials involved 391 patients with dyslipidemia treated with eprotirome alongside standard therapies like statins or ezetimibe.
- Results : Eprotirome demonstrated a statistically significant reduction in serum LDL cholesterol levels ranging from 14% to 26%, alongside reductions in triglycerides (23%-44%) and lipoprotein(a) (22%-39%) .
Phase III Trials
- Study Overview : A randomized, double-blind, placebo-controlled trial assessed the long-term safety and efficacy of eprotirome in patients with familial hypercholesterolemia.
- Outcomes : The trial was prematurely terminated due to safety concerns; however, it showed that patients receiving 100 µg of eprotirome experienced a 22% reduction in LDL cholesterol compared to placebo . Notably, increases in liver enzymes (AST and ALT) were observed, raising concerns about hepatotoxicity.
Safety Profile
The safety profile of eprotirome has been a critical aspect of its evaluation. While it effectively lowers LDL cholesterol levels, there are significant concerns regarding liver injury:
- Liver Enzyme Elevations : In clinical trials, eprotirome was associated with marked increases in liver enzymes. For instance, AST levels increased significantly in patients treated with eprotirome compared to placebo .
- Adverse Events : Some patients experienced severe liver enzyme elevations necessitating discontinuation of treatment. In one study, four patients had to stop due to AST increases between three to six times the upper limit of normal .
Summary of Clinical Data
Study Type | Patient Population | Eprotirome Dosage | LDL-C Reduction (%) | Liver Enzyme Changes |
---|---|---|---|---|
Phase II | Dyslipidemia | 25-100 µg | 14-26% | Mild increases |
Phase III | Familial Hypercholesterolemia | 50-100 µg | 12-22% | Significant increases |
特性
IUPAC Name |
3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCSYAVXDAUHLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189021 | |
Record name | Eprotirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
KB2115 works by selectively stimulating the thyroid hormone receptor which is the protein in the body that mediates the effects of thyroid hormone. KB2115 has receptor and tissue selective properties and thereby negative effects on the heart can be avoided. | |
Record name | Eprotirome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
355129-15-6 | |
Record name | Eprotirome | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355129-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprotirome [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprotirome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eprotirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPROTIROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。